molecular formula C25H23N5O3S B11675188 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11675188
M. Wt: 473.5 g/mol
InChI Key: PKXOYMKITGCCFD-YZSQISJMSA-N
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Description

This compound is a triazole-based acetohydrazide derivative characterized by a 4-hydroxyphenyl ethylidene moiety and a 1,2,4-triazole ring substituted with a 4-methoxyphenyl group, a phenyl group, and a sulfanylacetohydrazide chain. The (1E)-configuration of the ethylidene group ensures structural rigidity, which is critical for molecular interactions . Its synthesis likely follows a multi-step protocol involving condensation of hydrazides with α-halogenated ketones or triazole-thiol intermediates, as seen in analogous compounds .

Properties

Molecular Formula

C25H23N5O3S

Molecular Weight

473.5 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23N5O3S/c1-17(18-8-12-21(31)13-9-18)26-27-23(32)16-34-25-29-28-24(19-10-14-22(33-2)15-11-19)30(25)20-6-4-3-5-7-20/h3-15,31H,16H2,1-2H3,(H,27,32)/b26-17+

InChI Key

PKXOYMKITGCCFD-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)O

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 4-hydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The azomethine group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the azomethine group would yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects is not fully understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazole ring and hydrazone moiety are likely involved in these interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / ID Key Substituents Biological Activity / Properties Reference
Target Compound 4-Hydroxyphenyl, 4-methoxyphenyl, phenyl on triazole; sulfanylacetohydrazide Hypothesized: Antioxidant (via phenolic -OH), enzyme inhibition (triazole-sulfanyl interaction)
N′-[(1E)-1-(4-Biphenylyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Biphenylyl instead of hydroxyphenyl; 4-methylphenyl on triazole Likely reduced polarity due to biphenylyl and methyl groups; potential anticancer activity
ZE-4c (N-[{(2-phenyl)methylidene]-2-(4-(fluorophenyl)-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide) Fluorophenyl, pyridine on triazole Enhanced metabolic stability (fluorine substituent); antimicrobial activity
Compound 188 (2-(2,3-Dihydro-1-benzofuran-5-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide) Dihydrobenzofuran, 4-fluorophenyl Antioxidant activity (benzofuran core); fluorophenyl enhances lipophilicity
7h (N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) Piperidinyl-sulfonyl group; ethyl-methylphenyl Enzyme inhibition (sulfonyl group); molecular weight (605.77 g/mol) affects bioavailability
22 (2-((5-(2-((4-Methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-nitrophenyl)ethanone) Nitrophenyl, aminoethyl Electron-withdrawing nitro group may reduce solubility; unconfirmed cytotoxicity

Key Observations

Substituent Effects on Bioactivity: The 4-hydroxyphenyl group in the target compound distinguishes it from analogues with biphenylyl (non-polar) or fluorophenyl (metabolically stable) substituents. This phenolic group may confer superior antioxidant activity compared to methoxy or nitro derivatives . The 4-methoxyphenyl substituent on the triazole enhances solubility relative to lipophilic groups like 4-methylphenyl or pyridine .

Triazole Core Modifications: Sulfanylacetohydrazide-linked triazoles (target compound, ZE-4c) exhibit diverse bioactivities, including enzyme inhibition and antimicrobial effects, due to sulfur’s hydrogen-bonding capacity .

Synthetic Methodologies: The target compound’s synthesis likely parallels methods used for 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, involving sodium ethoxide-mediated condensation . Microwave- or ultrasound-assisted techniques (e.g., in ) could improve yield and purity compared to conventional methods .

Computational Predictions :

  • Molecular similarity metrics (Tanimoto, Dice) suggest the target compound shares >70% structural overlap with triazole-based antioxidants (e.g., compound 188) and enzyme inhibitors (e.g., 7h), predicting comparable bioactivity .

Biological Activity

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazide functional group linked to a triazole moiety, which is known for its biological significance. The structure can be summarized as follows:

  • Molecular Formula : C26H25N5O3S
  • Molecular Weight : 487.585 g/mol
  • CAS Number : 497951-49-2

The presence of the hydroxyl and methoxy groups on the phenyl rings enhances its solubility and reactivity, making it a candidate for various biological applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar compounds featuring hydrazone and triazole functionalities. For example:

  • Mechanism of Action : Compounds with triazole rings have been shown to inhibit key signaling pathways in cancer cells, leading to apoptosis. Specifically, they may interfere with the STAT3 pathway, which is crucial for cell survival and proliferation.
  • Case Study : A related compound was reported to induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC positive cells from 0.18% to 22.04% compared to controls . This suggests that this compound may exhibit similar effects.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well:

  • Antibacterial Effects : Schiff bases and their derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy enhances this activity by improving interaction with bacterial cell walls.

Antioxidant Properties

Compounds with similar structures have been studied for their antioxidant capabilities:

  • Mechanism : The presence of hydroxyl groups in phenolic structures is known to contribute to free radical scavenging activities. This could imply that this compound may offer protective effects against oxidative stress.

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via STAT3 inhibition
AntibacterialDisrupts bacterial cell wall integrity
AntioxidantScavenges free radicals

Case Studies

  • Anticancer Study :
    • Compound : Similar hydrazone derivative.
    • Cell Line : MDA-MB-231.
    • Outcome : Significant increase in apoptotic cells (22-fold increase in late apoptosis) observed .
  • Antimicrobial Evaluation :
    • Method : Successive dilution method against various bacterial strains.
    • Result : Notable antibacterial activity observed; further studies needed for quantification .

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